

enalapril versus captopril sulfhydryl group side effects

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Compound Focus: Enalapril

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Enalapril vs. Captopril: At a Glance

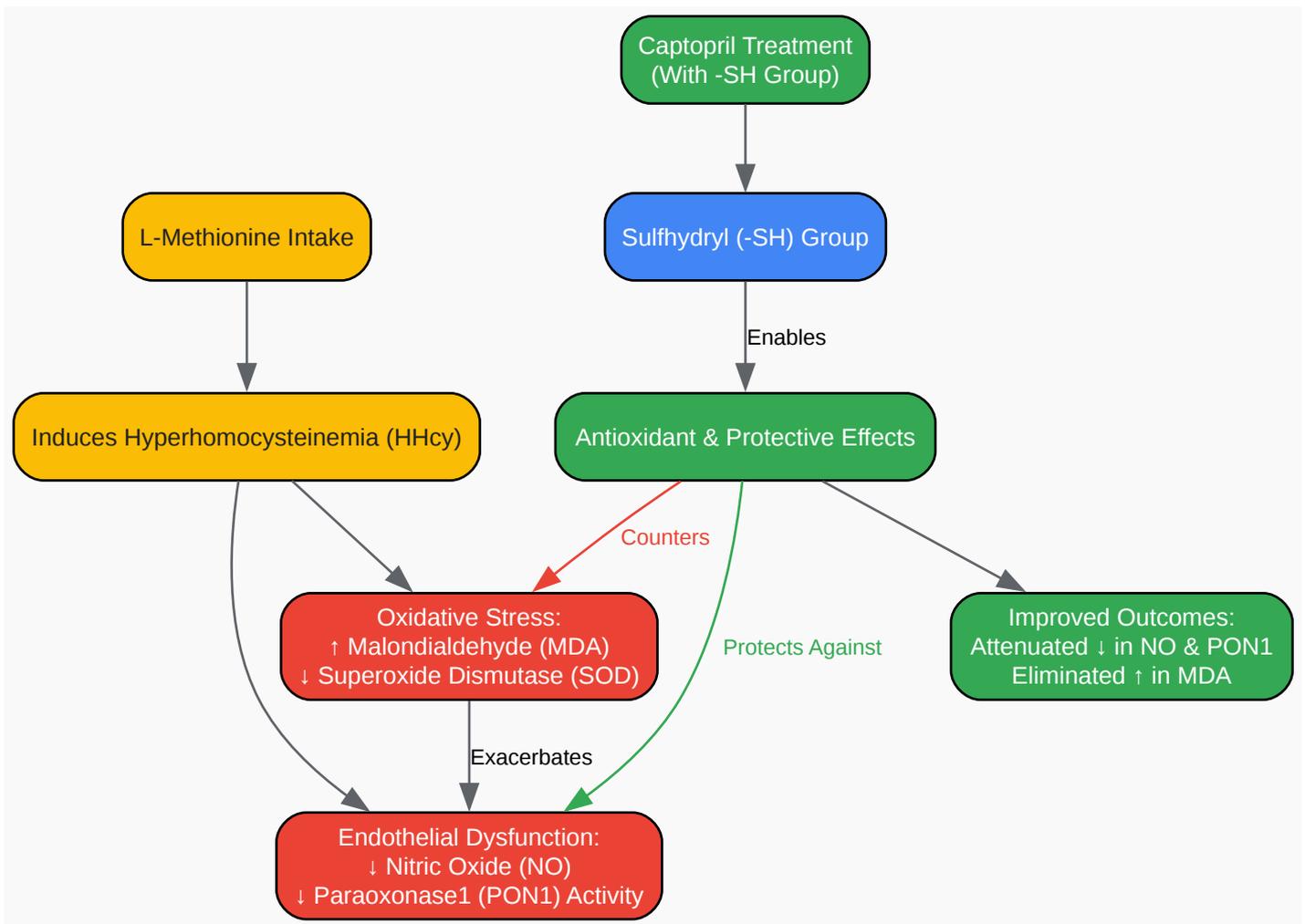
Feature	Captopril	Enalapril
Chemical Group	Sulfhydryl (-SH) group [1] [2] [3]	Carboxyl group [4] [3]
Prodrug Status	No (active as administered) [5] [6]	Yes (activated in liver to enalaprilat) [4] [7]
Key Pharmacologic Implications	Direct free radical scavenging [2]; May offer enhanced endothelial protection in oxidative stress [1] [8]	No direct antioxidant activity via its structure [1]
Common Side Effects	Rash, taste disturbance (dysgeusia), cough [3]	Dry cough, dizziness, hypotension [4]
Dosing Frequency	2-3 times daily (shorter half-life) [5] [9]	Once or twice daily (longer half-life) [4] [9]
FDA Approval Date	1981 [5] [9]	1985 [7] [9]
Elimination Half-Life	~2.1 hours [5] [9]	~11 hours (enalaprilat) [4] [7] [9]

Experimental Evidence: The Role of the Sulfhydryl Group

The presence of the sulfhydryl group is a major differentiator, and its role has been investigated in experimental models. One key study compared the effects of captopril, **enalapril**, and N-acetylcysteine (a compound with only a sulfhydryl group) in rats with endothelial dysfunction induced by a high-methionine diet [1] [8].

- **Experimental Protocol:** The study used male Sprague-Dawley rats divided into seven groups. The groups received either water (control), L-methionine alone, or L-methionine plus one of the following: low, middle, or high-dose captopril (15, 30, 45 mg/kg), **enalapril** (20 mg/kg), or N-acetylcysteine (200 mg/kg). Treatments were administered via intragastric gavage once daily for four weeks [1] [8].
- **Key Measurements:** Researchers assessed vascular function by measuring acetylcholine-induced endothelium-dependent relaxation in aortic rings. They also analyzed serum biomarkers, including malondialdehyde (MDA, a marker of oxidative stress), nitric oxide (NO), superoxide dismutase (SOD, an antioxidant enzyme), and paraoxonase1 (PON1, an HDL-associated enzyme that hydrolyzes the toxic metabolite homocysteine thiolactone) [1] [8].
- **Findings and Interpretation:** The study concluded that **captopril provided superior protection against vascular endothelial damage** compared to **enalapril**. This beneficial effect was linked to captopril's ability to more effectively attenuate the decrease in PON1 activity and NO levels, and to eliminate the increase in oxidative stress (MDA) [1] [8]. The results suggest that the sulfhydryl group contributes to these enhanced antioxidant and protective properties, which are not shared by the carboxyl-bearing **enalapril** [8].

The following diagram illustrates the proposed mechanistic pathway by which captopril's sulfhydryl group may confer additional protective effects.



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Clinical and Research Implications

For researchers and drug development professionals, the distinctions between these drugs highlight important considerations:

- **Beyond ACE Inhibition:** The experimental data suggests that **structural elements beyond ACE inhibition** can significantly influence a drug's pharmacological profile, particularly under conditions of oxidative stress [1] [2]. Captopril's sulfhydryl group provides pleiotropic effects, including antioxidant and anti-inflammatory properties, which may contribute to cardioprotection beyond blood pressure lowering [2].
- **Trade-offs in Design:** The development of **enalapril** as a follow-on drug to captopril was partly driven by a desire to overcome the limitations of the sulfhydryl group, which was initially thought to be

responsible for side effects like rash and taste disturbance [4] [3]. This illustrates a common trade-off in drug design between efficacy and tolerability.

- **Research Applications:** Captopril may be a more suitable investigative tool than **enalapril** in preclinical studies aimed at dissecting the role of antioxidant mechanisms or endothelial protection independent of ACE inhibition [1].

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